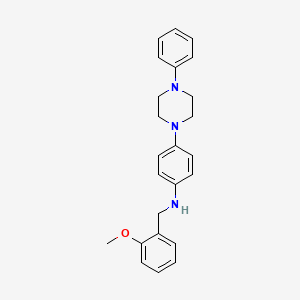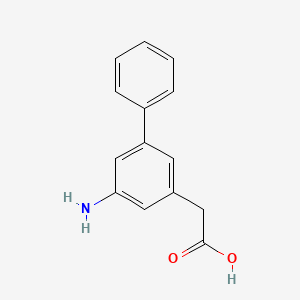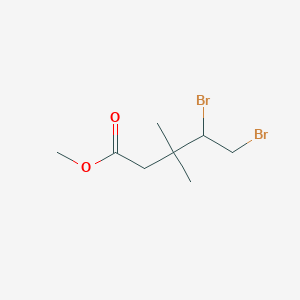
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an aminomethyl group and two hydroxyl groups attached to a phthalide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide typically involves the reaction of phthalide derivatives with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The industrial process may also include rigorous quality control measures to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic anhydrides, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted phthalides .
Aplicaciones Científicas De Investigación
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The hydroxyl groups may also participate in redox reactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminomethyl-5-hydroxyphthalide
- 3-Aminomethyl-6-hydroxyphthalide
- 3-Aminomethyl-5,6-dimethoxyphthalide
Uniqueness
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide is unique due to the presence of both hydroxyl groups on the phthalide core, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Propiedades
Número CAS |
78219-03-1 |
|---|---|
Fórmula molecular |
C9H10BrNO4 |
Peso molecular |
276.08 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5,6-dihydroxy-3H-2-benzofuran-1-one;hydrobromide |
InChI |
InChI=1S/C9H9NO4.BrH/c10-3-8-4-1-6(11)7(12)2-5(4)9(13)14-8;/h1-2,8,11-12H,3,10H2;1H |
Clave InChI |
ZOXXBHYZISKNTM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(OC(=O)C2=CC(=C1O)O)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


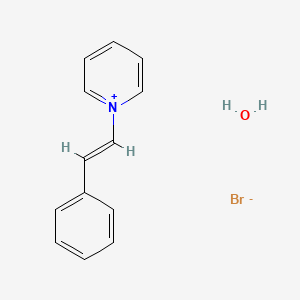
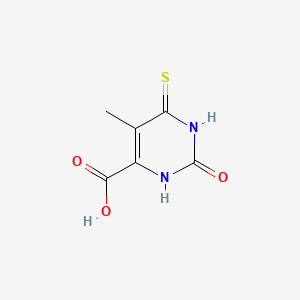
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
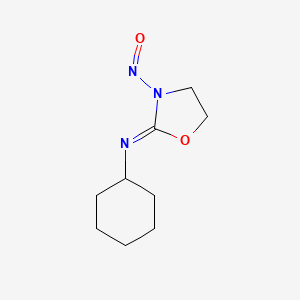

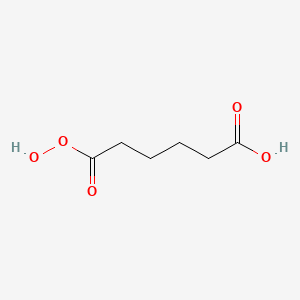
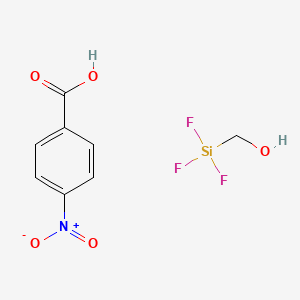
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)

